GAT1 Transporter Binding: 10-Fold Weaker Affinity Than Tiagabine Defines a Distinct Pharmacological Niche
2-(3,4-Dimethylanilino)-1,2-diphenylethanone binds to human GAT1 with a Ki of 1,100 nM (1.10 μM), representing approximately 10-fold weaker affinity than the clinical GAT1 inhibitor tiagabine (Ki ~100 nM) [1]. This positions the compound as a moderate-affinity GAT1 ligand suitable for use as a tool compound where complete transporter blockade is undesirable, rather than as a high-potency inhibitor . In functional GABA uptake assays, the compound inhibits mouse GAT1 with an IC₅₀ of 3,390 nM, confirming its moderate potency profile [2].
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,100 nM (human GAT1); Ki = 1,070 nM (mouse GAT1) |
| Comparator Or Baseline | Tiagabine: Ki = 67–100 nM (human GAT1); SKF 89976A: IC₅₀ = 130–280 nM (hGAT-1) |
| Quantified Difference | Target compound Ki is ~10–16-fold higher (weaker affinity) than tiagabine; ~4–8-fold higher than SKF 89976A |
| Conditions | Competitive MS binding assay using [³H]GABA uptake in HEK293 cells expressing human or mouse GAT1; NO71156 as unlabelled marker |
Why This Matters
Moderate GAT1 affinity makes this compound a candidate for studies requiring partial transporter modulation rather than full inhibition, reducing the risk of convulsive side effects associated with complete GAT1 blockade.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500). Ki: 1.10E+3 nM for human GAT1; Ki: 1.07E+3 nM for mouse GAT1 expressed in HEK293 cells. Competitive MS binding assay. View Source
- [2] BindingDB. BDBM50063508 (CHEMBL3398500). IC₅₀: 3.39E+3 nM for mouse GAT1 expressed in HEK293 cells by [³H]GABA uptake assay. View Source
